Butyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
BUTYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyano group, and a tetrahydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Addition of the Cyano Group: The cyano group is typically added via a nucleophilic substitution reaction.
Formation of the Butyl Ester: The final step involves esterification to form the butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the ketone group.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
BUTYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism of action of BUTYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 2-{[4-(4-BROMOPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE
- BUTYL 2-{[4-(4-METHOXYPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE
Uniqueness
The uniqueness of BUTYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19ClN2O3S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
butyl 2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-2-3-8-24-17(23)11-25-18-15(10-20)14(9-16(22)21-18)12-4-6-13(19)7-5-12/h4-7,14H,2-3,8-9,11H2,1H3,(H,21,22) |
InChI Key |
NKRBOPIMGXYFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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